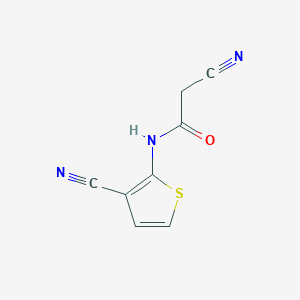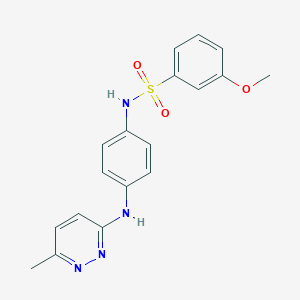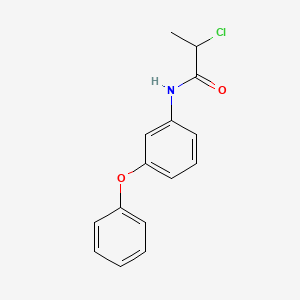
2-cyano-N-(3-cyano-2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(3-cyano-2-thienyl)acetamide is a biochemical used for proteomics research . It has a molecular formula of C8H5N3OS and a molecular weight of 191.21 .
Synthesis Analysis
The synthesis of cyanoacetamides like 2-cyano-N-(3-cyano-2-thienyl)acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of 2-cyano-N-(3-cyano-2-thienyl)acetamide consists of a thiophene ring attached to a cyano group and an acetamide group. The cyano group is also attached to the acetamide group .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-(3-cyano-2-thienyl)acetamide include a molecular weight of 191.21 and a molecular formula of C8H5N3OS .Applications De Recherche Scientifique
Heterocyclic Synthesis and Derivative Applications
Pyridine and Thienopyridine Derivatives Synthesis
Arylmethylenecyanothioacetamide, closely related to 2-cyano-N-(3-cyano-2-thienyl)acetamide, has been used to synthesize 3-cyano-2(1H)-pyridinethione derivatives. These derivatives can be further cyclized into thieno[2,3-b]pyridine derivatives, showcasing the compound's potential in creating complex heterocycles important in medicinal chemistry (Elgemeie, Elfahham, & Nabey, 1988).
Azo Dyes Synthesis
The compound's derivatives have been utilized in synthesizing azo dyes. 3-Amino-2-cyano-4,6-disubstituted-thieno[2,3-b]pyridines, synthesized from cyanothioacetamide and chloroacetonitrile, were diazotized and coupled to yield new azo dyes with reported applications in dyeing polyester (Ho & Wang, 1995).
Antitumor Activity
Derivatives of 2-cyano-N-(3-cyano-2-thienyl)acetamide have been studied for their potential antitumor activities. Novel synthetic routes have led to the creation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, some of which demonstrated promising inhibitory effects against different cancer cell lines, highlighting the compound's relevance in developing new anticancer agents (Albratty, El-Sharkawy, & Alam, 2017).
Diverse Heterocyclic Compounds Synthesis
The flexibility of 2-cyano-N-(3-cyano-2-thienyl)acetamide in chemical reactions has been exploited to synthesize a wide range of heterocyclic compounds. These include substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones. The synthesized compounds have various applications, including in materials science and as intermediates for further chemical transformations (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial Dyes Synthesis
Novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo dyes, based on derivatives of 2-cyano-N-(3-cyano-2-thienyl)acetamide, have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against a variety of tested organisms, demonstrating the compound's utility in the development of antimicrobial agents and dyes (Shams, Mohareb, Helal, & Mahmoud, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-cyano-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c9-3-1-7(12)11-8-6(5-10)2-4-13-8/h2,4H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFQTLYFSBJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-cyano-2-thienyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl){2-[4-(dimethylamino)phenyl]cyclopropyl}methanone](/img/structure/B2661688.png)
![1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B2661689.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661692.png)


![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661696.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2661700.png)
![1-(2-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2661701.png)
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661702.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2661703.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)
